N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10499292
InChI: InChI=1S/C19H22ClN3O/c20-17-7-4-8-18(13-17)23-11-9-22(10-12-23)15-19(24)21-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,21,24)
SMILES: C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Molecular Formula: C19H22ClN3O
Molecular Weight: 343.8 g/mol

N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

CAS No.:

Cat. No.: VC10499292

Molecular Formula: C19H22ClN3O

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide -

Specification

Molecular Formula C19H22ClN3O
Molecular Weight 343.8 g/mol
IUPAC Name N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Standard InChI InChI=1S/C19H22ClN3O/c20-17-7-4-8-18(13-17)23-11-9-22(10-12-23)15-19(24)21-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,21,24)
Standard InChI Key UADHEJVCPNHYJQ-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Canonical SMILES C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Cl

Introduction

Chemical and Physicochemical Characteristics

Structural Features

N-Benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide consists of three key moieties:

  • Piperazine ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities.

  • 3-Chlorophenyl group: A halogenated aromatic substituent enhancing lipophilicity and potential receptor binding.

  • N-Benzyl acetamide side chain: A polar group contributing to solubility and molecular interactions.

The compound’s stereochemistry is achiral, simplifying synthesis and reducing enantiomer-specific activity concerns .

Physicochemical Properties

Key parameters derived from computational and experimental analyses include:

PropertyValue
Molecular Weight343.8 g/mol
logP (Partition coefficient)~3.0 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area32.0 Ų
Solubility (logS)-3.0 (poor aqueous solubility)

These properties suggest moderate blood-brain barrier permeability, aligning with its potential CNS activity .

Synthesis and Structural Analogues

Synthetic Routes

While no explicit protocol for N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is published, its synthesis likely follows established methods for analogous acetamides :

  • Alkylation of 1-(3-chlorophenyl)piperazine: Reacting 1-(3-chlorophenyl)piperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields 2-chloro-N-(3-chlorophenyl)acetamide .

  • Benzylamine coupling: The chloro intermediate undergoes nucleophilic substitution with benzylamine to form the final product.

Example Reaction Scheme:

1-(3-Chlorophenyl)piperazine+ClCH2COClEt3N2-Chloro-N-(3-chlorophenyl)acetamideBenzylamineN-Benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide\text{1-(3-Chlorophenyl)piperazine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{2-Chloro-N-(3-chlorophenyl)acetamide} \xrightarrow{\text{Benzylamine}} \text{N-Benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide}

Structural Analogues and Activity Trends

Comparative studies of related compounds reveal structure-activity relationships (SAR):

CompoundSubstituentsAnticonvulsant ED50_{50} (MES)Neurotoxicity TD50_{50}
N-(3-Chlorophenyl)-2-morpholinoacetamide Morpholine ring100 mg/kg>300 mg/kg
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Phenyl group150 mg/kg250 mg/kg
Target Compound3-Chlorophenyl, benzylNot testedNot tested

The 3-chlorophenyl substitution in analogues enhances anticonvulsant efficacy, likely due to improved receptor affinity .

Future Research Directions

  • Synthesis and Screening: Prioritize in vitro and in vivo evaluations in MES, 6 Hz, and scPTZ seizure models .

  • Mechanistic Studies: Conduct radioligand binding assays for GABAA_A, NMDA, and sodium channels.

  • SAR Optimization: Explore substitutions at the benzyl (e.g., electron-withdrawing groups) and piperazine (e.g., methyl groups) positions .

  • Pharmacokinetic Profiling: Assess bioavailability, metabolism, and half-life using LC-MS/MS protocols.

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